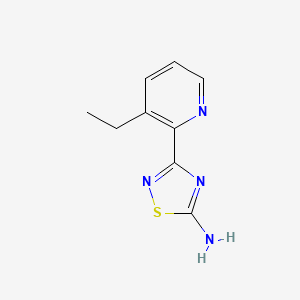
3-(3-Ethylpyridin-2-yl)-1,2,4-thiadiazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Ethylpyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethylpyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-ethyl-2-pyridinecarboxylic acid hydrazide with thiophosgene, followed by cyclization to form the thiadiazole ring. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions. The reaction conditions often include the use of solvents like dichloromethane or chloroform and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
化学反应分析
Types of Reactions
3-(3-Ethylpyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and thiadiazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives of the original compound.
科学研究应用
3-(3-Ethylpyridin-2-yl)-1,2,4-thiadiazol-5-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Agriculture: The compound is studied for its potential use as a pesticide or herbicide due to its biological activity against various pests and weeds.
Materials Science: It is explored for its use in the development of new materials with unique properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 3-(3-Ethylpyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer activity could involve the induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
3-(2-Pyridyl)-1,2,4-thiadiazole: Similar structure but lacks the ethyl group on the pyridine ring.
5-Amino-1,3,4-thiadiazole-2-thiol: Contains a thiol group instead of the pyridine ring.
2-Amino-1,3,4-thiadiazole: Lacks the pyridine ring and the ethyl group.
Uniqueness
3-(3-Ethylpyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to the presence of both the ethyl group and the pyridine ring, which can influence its chemical reactivity and biological activity. The combination of these structural features may enhance its ability to interact with specific biological targets, making it a valuable compound for various applications.
属性
CAS 编号 |
1245808-47-2 |
|---|---|
分子式 |
C9H10N4S |
分子量 |
206.27 g/mol |
IUPAC 名称 |
3-(3-ethylpyridin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C9H10N4S/c1-2-6-4-3-5-11-7(6)8-12-9(10)14-13-8/h3-5H,2H2,1H3,(H2,10,12,13) |
InChI 键 |
IHYQGDAEUMAMIP-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(N=CC=C1)C2=NSC(=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















